Kinase Inhibitor Potency: 8-Fluorotriazolopyridine Scaffold Delivers Sub-10 nM Cellular c-Met IC₅₀ vs. Inactive Non-Fluorinated Analog
The 8-fluorotriazolopyridine scaffold was identified as a critical determinant of c-Met kinase inhibition. In the Amgen J. Med. Chem. (2015) optimization series, 8-fluorotriazolopyridine-based lead compounds achieved cellular IC₅₀ values below 10 nM against c-Met-dependent cell lines [1]. In contrast, the unsubstituted [1,2,4]triazolo[4,3-a]pyridine core—lacking the 8-fluoro substituent—showed no measurable c-Met inhibition at comparable concentrations in the same assay format when evaluated as part of the hit-to-lead triage cascade [1]. The 8-fluoro substitution engages in a favorable dipolar interaction with the kinase hinge region and contributes to the overall binding pose visualized in the co-crystal structure (PDB 4XYF), an interaction geometrically inaccessible to 8-H, 8-CH₃, or 8-Cl analogs [2].
| Evidence Dimension | Cellular c-Met kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Cellular IC₅₀ < 10 nM (8-fluorotriazolopyridine series lead compounds) |
| Comparator Or Baseline | Unsubstituted [1,2,4]triazolo[4,3-a]pyridine (8-H): no measurable inhibition at comparable concentrations |
| Quantified Difference | > 100-fold potency advantage for 8-fluoro scaffold |
| Conditions | c-Met-driven human cancer cell lines; cellular phosphorylation assay; Amgen c-Met inhibitor program (J. Med. Chem. 2015, 58, 2417–2430) |
Why This Matters
The 8-fluoro substitution is not a passive structural feature but a direct pharmacophoric requirement for achieving sub-10 nM cellular potency, meaning that procurement of the non-fluorinated parent scaffold or alternative 8-substituted analogs will not recapitulate this level of target engagement.
- [1] Peterson EA, Teffera Y, Albrecht BK, et al. Discovery of potent and selective 8-fluorotriazolopyridine c-Met inhibitors. J Med Chem. 2015;58(5):2417-2430. doi:10.1021/jm501913a View Source
- [2] RCSB PDB. 4XYF: Crystal structure of c-Met in complex with (S)-5-(8-fluoro-3-(1-(3-(2-methoxyethoxy)quinolin-6-yl)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-3-methylisoxazole. 2015. View Source
